molecular formula C33H27N4O2D3 B602563 替米沙坦-d3 CAS No. 1189889-44-8

替米沙坦-d3

货号 B602563
CAS 编号: 1189889-44-8
分子量: 517.65
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Telmisartan-d3 has a molecular formula of C33H27D3N4O2 . The molecular weight is 517.64 . The structure of Telmisartan has been determined by single-crystal X-ray diffraction and the method of simulated annealing from high-resolution X-ray powder diffraction data .


Physical And Chemical Properties Analysis

Telmisartan-d3 has a melting point of 262-265°C and is stored at -20°C under an inert atmosphere . It is slightly soluble in DMSO and methanol when heated . The solid-state properties of Telmisartan have been analyzed using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRD) .

科学研究应用

1. Enhancement of Solubility and Dissolution Rate

  • Summary of Application : Telmisartan is a potent antihypertensive drug with very poor aqueous solubility, especially in pH ranging from 3 to 9 (i.e., biological fluids) that results in poor bioavailability . The aim was to improve Telmisartan’s solubility and dissolution rates without the need for expensive multistep procedures, and without inclusion of alkalinizers .
  • Methods of Application : This study adopted the use of surface solid dispersions (SSDs) employing superdisintegrants, hydrophilic polymers, and combined carriers including a superdisintegrant with a hydrophilic polymer . Telmisartan SSDs were formulated using the solvent evaporation method .
  • Results or Outcomes : All Telmisartan SSDs showed acceptable physical properties . Combined surface solid dispersions employing superdisintegrant croscarmellose sodium with either hydrophilic polymer PEG 4000 or Poloxamer 407 gave remarkable enhancement in solubility and dissolution rates of Telmisartan where more than 90% of the drug was released within 20 min .

2. Formulation and Characterization Using Solid Dispersion Techniques

  • Summary of Application : Telmisartan is an angiotensin II receptor antagonist used in the treatment of hypertension . It belongs to class II drug according to BCS (biopharmaceutical classification system), and it is practically insoluble in water and it shows low dissolution profile and poor absorption . The aim of this study is to improve the solubility of Telmisartan by solid dispersion techniques .
  • Methods of Application : The study used solid dispersion techniques to improve the solubility of Telmisartan . The kneading method was used for the formulation .
  • Results or Outcomes : The study resulted in improved solubility of Telmisartan .

3. Accentuation of Voltage-Gated Na+ Currents and Hippocampal Neuronal Excitability

  • Summary of Application : Telmisartan, an antagonist of angiotensin II receptors, is known to accentuate voltage-gated Na+ currents and hippocampal neuronal excitability . This study aimed to understand the neuronal ionic effects of Telmisartan and how they potentially affect neuronal network excitability .
  • Methods of Application : The study used patch-clamp technology to investigate the effects of Telmisartan on membrane ion currents present in hippocampal neurons . In vivo studies were also undertaken on Sprague Dawley rats using pilocarpine-induced seizure modeling, a hippocampal histopathological analysis, and inhibitory avoidance testing .
  • Results or Outcomes : Telmisartan was found to increase the peak amplitude of INa, with a concomitant decline in the current inactivation rate . It also shifted the steady-state inactivation INa curve to fewer negative potentials . Telmisartan significantly accentuated hippocampal mossy fiber sprouting .

4. Improvement of Physicochemical Properties

  • Summary of Application : Co-crystallization has been highlighted as a method to improve the physicochemical properties of ARBs including Telmisartan .
  • Methods of Application : The specific methods of co-crystallization were not detailed in the source .
  • Results or Outcomes : The outcomes of this application were not specified in the source .

5. Cardiovascular Outcomes in Hypertensive Patients

  • Summary of Application : Telmisartan exhibits superior efficacy in controlling 24-hour blood pressure compared with other angiotensin receptor blockers (ARBs). This study aimed to evaluate the cardiovascular outcomes in patients taking Telmisartan compared to those taking other ARBs .
  • Methods of Application : This multicenter retrospective study used data from the Korea University Medical Center database, built from electronic health records . A total of 19,247 patients taking two or more antihypertensive medications were identified .
  • Results or Outcomes : Telmisartan users exhibited significantly lower visit-to-visit blood pressure variability . The adjusted 3-year major adverse cardiac events (MACE) rate was similar between Telmisartan users (4.6%) and other ARB users (4.7%, log-rank P = 0.75), with comparable safety profiles .

6. Protection of Oligodendrocytes and Promotion of Differentiation

  • Summary of Application : Telmisartan protects oligodendrocytes from cholesterol accumulation and promotes differentiation by a PPAR-γ-mediated mechanism . This study investigates the Telmisartan effect on oligodendrocyte progenitor (OP) differentiation and validates its capability to restore damage in a pharmacological model of Niemann-Pick type C (NPC) disease through a PPAR-γ-mediated mechanism .
  • Methods of Application : The study used purified OPs to demonstrate that Telmisartan-induced PPAR-γ activation downregulates the type 1 angiotensin II receptor (AT1), the level of which naturally decreases during differentiation .
  • Results or Outcomes : Telmisartan promotes peroxisomal proliferation and promotes OP differentiation . Furthermore, Telmisartan can offset the OP maturation arrest induced by a lysosomal cholesterol transport inhibitor (U18666A), which reproduces an NPC1-like phenotype .

安全和危害

Telmisartan is suspected of damaging the unborn child (H361d) . It is contraindicated during pregnancy and breastfeeding . Serious side effects may include kidney problems, low blood pressure, and angioedema .

属性

IUPAC Name

2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMXLENWKUUMAY-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662199
Record name 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Telmisartan-d3

CAS RN

1189889-44-8
Record name 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
9
Citations
K Minami, H Higashino, M Kataoka, K Togashi… - Journal of …, 2019 - Elsevier
This study aimed to kinetically analyze the nonlinear absorption and systemic exposure of telmisartan (TEL) after oral administration to rats by using a stable isotope-IV method. Rats …
Number of citations: 3 www.sciencedirect.com
AK Palakurthi, T Dongala… - Separation Science …, 2020 - Wiley Online Library
… –tandem mass spectrometry method has been developed for simultaneous estimation of Ramipril and Telmisartan in human plasma using Ramipril d5 and telmisartan d3 as internal …
KY Huh, SW Lee, SB Lee, KT Kim… - … in Drug Development, 2021 - Wiley Online Library
… Internal standards (ISs) were ezetimibe-d4/ezetimibe-d4 glucuronide, rosuvastatin-d6, and telmisartan-d3 for ezetimibe/ezetimibe glucuronide, rosuvastatin, and telmisartan, respectively…
Number of citations: 3 accp1.onlinelibrary.wiley.com
DW Chae, M Son, Y Kim, H Son, SB Jang… - Int J Clin Pharmacol …, 2015 - researchgate.net
… reaction monitoring (SRM) mode of positive electrospray ionization (ESI) set to transmit at mass/charge (m/z) 515.2 → 497.3 for telmisartan, and at m/z 518.3 → 279.1 for telmisartan-d3 (…
Number of citations: 8 www.researchgate.net
TU Lang - 2021 - epub.jku.at
Nowadays, a large number of pharmaceutical and personal care products (PPCPs) are used in human as well as in veterinary medicine and introduced into the municipal wastewater …
Number of citations: 2 epub.jku.at
P Li, Z Li, WD Beck, PM Callahan, AV Terry… - Analytical and …, 2015 - Springer
Quantification of drug metabolites in biological samples has been of great interest in current pharmaceutical research, since metabolite concentrations and pharmacokinetics can …
Number of citations: 11 link.springer.com
SM Pathak, D Aggarwal… - Pharmaceutical …, 2014 - Taylor & Francis
In vivo equivalence of highly variable drugs (HVD) has always been a subject of great concern, in terms of both safety and efficacy, for regulatory agencies. Successful demonstration of …
Number of citations: 7 www.tandfonline.com
M Bourgina, B Becka, M Boehlera, E Borowskaa… - opendata.eawag.ch
Table S1. List of the 12 indicator substances (Groups I and II) established by the Swiss Federal Office for the Environment (FOEN) for the evaluation of upgraded WWTP and their …
Number of citations: 0 opendata.eawag.ch
C Guo - 2018 - cdr.lib.unc.edu
The objective of this doctoral dissertation research was to develop novel strategies to predict and evaluate drug interactions with hepatic bile acid transporters. Sandwich-cultured …
Number of citations: 0 cdr.lib.unc.edu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。